N-benzyl-4-ethoxy-N-ethylbenzamide

logP lipophilic efficiency drug design

N-Benzyl-4-ethoxy-N-ethylbenzamide (molecular formula C₁₈H₂₁NO₂, MW 283.37 g/mol) is a fully N-substituted benzamide building block. It belongs to the N-benzylbenzamide scaffold class, which has been explored for diverse biological activities including tyrosinase inhibition and dual soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) modulation.

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
Cat. No. B5603248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-ethoxy-N-ethylbenzamide
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC
InChIInChI=1S/C18H21NO2/c1-3-19(14-15-8-6-5-7-9-15)18(20)16-10-12-17(13-11-16)21-4-2/h5-13H,3-4,14H2,1-2H3
InChIKeyAQTOPVSWMIIXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-4-ethoxy-N-ethylbenzamide – Physicochemical Identity and Screening Library Positioning for Procurement Decision-Making


N-Benzyl-4-ethoxy-N-ethylbenzamide (molecular formula C₁₈H₂₁NO₂, MW 283.37 g/mol) is a fully N-substituted benzamide building block . It belongs to the N-benzylbenzamide scaffold class, which has been explored for diverse biological activities including tyrosinase inhibition and dual soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ) modulation [1][2]. The compound is supplied as an achiral free-base liquid in Hit2Lead screening library price group 3 .

Why N-Benzyl-4-ethoxy-N-ethylbenzamide Cannot Be Replaced by Other N-Benzylbenzamide Analogs Without Impacting Key Physicochemical and Pharmacological Properties


Within the N-benzylbenzamide series, subtle variations in N-substituent and aryl-alkoxy chain length produce quantifiable differences in lipophilicity, hydrogen-bond donor capacity, and polar surface area that critically affect membrane permeability, CNS penetration potential, and target-binding thermodynamics [1]. Replacing N-benzyl-4-ethoxy-N-ethylbenzamide with its des-N-ethyl or methoxy analogs yields compounds with divergent LogP, LogSW, Hdon, and tPSA values measured under identical conditions on the Hit2Lead platform [1]. These differences are not merely incremental—they cross established thresholds for blood–brain barrier penetration (tPSA < 60–70 Ų; Hdon ≤ 1) and oral absorption (tPSA < 140 Ų), meaning that generic substitution can alter screening outcomes and lead-optimization trajectories [1].

N-Benzyl-4-ethoxy-N-ethylbenzamide Evidence Guide: Quantitative Differentiation from Closest Analogs for Informed Compound Selection


Lipophilicity (LogP) Head-to-Head Comparison: N-Ethyl + 4-Ethoxy Combination Increases LogP by >0.5 Units Above Des-N-Ethyl and 4-Methoxy Analogs

N-Benzyl-4-ethoxy-N-ethylbenzamide exhibits a measured LogP of 4.07, which is 0.52 log units higher than N-benzyl-4-ethoxybenzamide (LogP 3.55) and 0.53 log units higher than N-benzyl-N-ethyl-4-methoxybenzamide (LogP 3.54), all measured on the Hit2Lead platform under standardised conditions . This 0.5+ log-unit increment translates to an approximately 3.3-fold increase in octanol–water partition coefficient and is attributable to the synergistic lipophilic contributions of the N-ethyl and 4-ethoxy substituents.

logP lipophilic efficiency drug design

Hydrogen-Bond Donor Count (Hdon = 0) Removes a Key Polarity Determinant Versus the Des-N-Ethyl Analog (Hdon = 1)

N-Benzyl-4-ethoxy-N-ethylbenzamide has zero hydrogen-bond donors (Hdon = 0), whereas its closest des-N-ethyl analog, N-benzyl-4-ethoxybenzamide, retains the amide N–H proton (Hdon = 1) . The elimination of the H-bond donor is a well-established determinant of improved passive membrane permeability and reduced P-glycoprotein (P-gp) efflux susceptibility, critical for CNS-targeted and intracellular-target programmes [1].

hydrogen-bond donor membrane permeability CNS drug design

Topological Polar Surface Area (tPSA) Is 8.8 Ų Lower than the Des-N-Ethyl Analog, Favouring CNS Penetration Predictions

The topological polar surface area (tPSA) of N-benzyl-4-ethoxy-N-ethylbenzamide is 29.5 Ų, compared to 38.3 Ų for N-benzyl-4-ethoxybenzamide, a difference of 8.8 Ų . Both values fall below the commonly cited 60–70 Ų threshold for CNS penetration; however, the lower tPSA of the N-ethyl derivative yields a more favourable CNS MPO desirability score, as tPSA is a key component of multiparameter CNS drug-likeness algorithms [1].

tPSA CNS MPO blood-brain barrier penetration

Physical Form (Liquid) and Procurement Price Group (3) Differ from Closest Analogs (Solid; Price Group 4), Impacting Handling and Cost

N-Benzyl-4-ethoxy-N-ethylbenzamide is supplied as a free-base liquid in Hit2Lead price group 3, whereas N-benzyl-4-ethoxybenzamide is a solid in price group 4, and N-benzyl-N-ethyl-4-methoxybenzamide, also a liquid, falls into price group 4 . The combination of liquid physical form and lower price group translates into reduced dispensing complexity for acoustic or tip-based liquid handling and lower cost per milligram for initial screening.

compound procurement screening logistics library management

N-Benzylbenzamide Scaffold Class Evidence: Human Tyrosinase and Dual sEH/PPARγ Pharmacological Baseline Supports Scaffold Viability for Target-Based Screening

Although direct target-specific IC₅₀ data for N-benzyl-4-ethoxy-N-ethylbenzamide are not publicly available, the N-benzylbenzamide scaffold class has demonstrated quantifiable activity in two mechanistically distinct target classes. Compound 15 from Cho et al. inhibited mushroom tyrosinase with an IC₅₀ of 2.2 μM [1]. Compound 14c from Wittmann et al. achieved submicromolar dual modulation: sEH IC₅₀ = 0.3 μM and PPARγ EC₅₀ = 0.3 μM [2]. These class-level benchmarks establish that the N-benzylbenzamide pharmacophore is compatible with achieving low-micromolar to submicromolar target engagement.

tyrosinase inhibition sEH PPARγ N-benzylbenzamide scaffold

Optimal Application Scenarios for N-Benzyl-4-ethoxy-N-ethylbenzamide Based on Quantified Physicochemical and Logistical Differentiation


CNS-Targeted High-Throughput Screening Campaigns Requiring Predicted Blood–Brain Barrier Penetration

With Hdon = 0, tPSA = 29.5 Ų, and LogP = 4.07, N-benzyl-4-ethoxy-N-ethylbenzamide occupies the favourable region of CNS MPO space . This compound is appropriate for primary screens against neurology targets (e.g., GPCRs, ion channels, transporters expressed in the CNS) where BBB penetration potential is a go/no-go selection criterion. Its liquid physical form further facilitates direct acoustic dispensing without powder-weighing delays, accelerating screen-ready plate preparation .

Structure–Activity Relationship (SAR) Studies on N-Benzylbenzamide Scaffold Optimisation for Intracellular Targets

The quantitative LogP gap of >0.5 units between this compound and its des-N-ethyl (LogP 3.55) and 4-methoxy (LogP 3.54) analogs provides a measurable SAR data point for lipophilic efficiency (LipE) calculations . Incorporating this compound into a matrix of N-benzylbenzamide analogs allows medicinal chemistry teams to deconvolute the independent contributions of N-alkylation and alkoxy chain length to target potency, selectivity, and ADME properties.

Intracellular Permeability Probe in Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 Panels

The absence of a hydrogen-bond donor (Hdon = 0) coupled with moderate tPSA (29.5 Ų) predicts high passive permeability relative to the des-N-ethyl comparator (Hdon = 1; tPSA = 38.3 Ų) . This compound can serve as a reference standard for permeability benchmarking in PAMPA or Caco-2 assays, enabling laboratories to calibrate assay performance and assess the permeability impact of N-alkylation on benzamide scaffolds .

Budget-Constrained Academic Screening Centres Prioritising Cost-Effective Liquid Compound Access

Priced in Hit2Lead group 3 (lower cost tier) and supplied as a pre-formulated liquid, N-benzyl-4-ethoxy-N-ethylbenzamide reduces both procurement expenditure and DMSO-solvation labour compared to group-4 solid analogs . For academic core facilities managing large screening decks with limited automation support, this combination of lower cost and liquid-phase convenience directly improves operational throughput and compound management efficiency.

Quote Request

Request a Quote for N-benzyl-4-ethoxy-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.